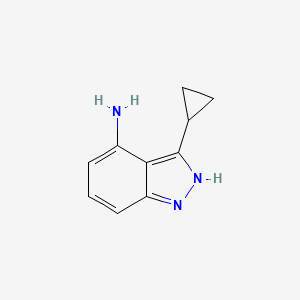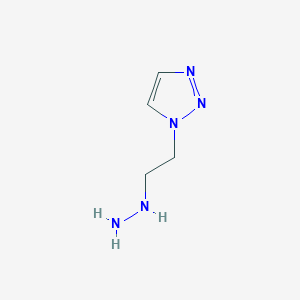
1-(2-Hydrazinylethyl)-1H-1,2,3-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Hydrazinylethyl)-1H-1,2,3-triazole is a heterocyclic compound that contains a triazole ring and a hydrazine moiety. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The presence of both the triazole and hydrazine functional groups makes it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
The synthesis of 1-(2-Hydrazinylethyl)-1H-1,2,3-triazole can be achieved through several synthetic routes. One common method involves the reaction of 1,2,3-triazole with hydrazine hydrate under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods for this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. These methods often employ catalysts to enhance the reaction rate and selectivity, making the process more efficient and cost-effective .
Analyse Des Réactions Chimiques
1-(2-Hydrazinylethyl)-1H-1,2,3-triazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents for substitution reactions .
Oxidation: The compound can be oxidized to form corresponding triazole derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives with altered electronic properties.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of 1-(2-Hydrazinylethyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazine moiety can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. Additionally, the triazole ring can participate in hydrogen bonding and π-π interactions, stabilizing the compound within the binding site .
Comparaison Avec Des Composés Similaires
1-(2-Hydrazinylethyl)-1H-1,2,3-triazole can be compared to other similar compounds, such as hydrazinyl 1,2,4-triazoles and 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines . These compounds share similar structural features but differ in their chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C4H9N5 |
|---|---|
Poids moléculaire |
127.15 g/mol |
Nom IUPAC |
2-(triazol-1-yl)ethylhydrazine |
InChI |
InChI=1S/C4H9N5/c5-6-1-3-9-4-2-7-8-9/h2,4,6H,1,3,5H2 |
Clé InChI |
VZDOIJUTTWZYAN-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(N=N1)CCNN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


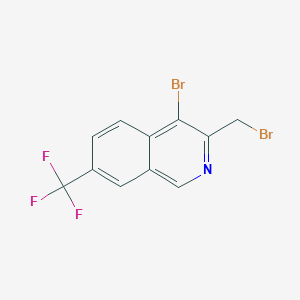
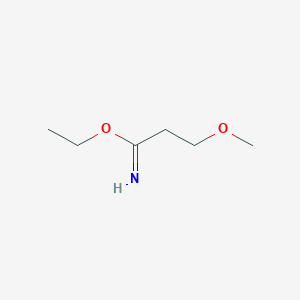

![2-Bromo-8-(2,3,4-trifluorophenyl)-5,6-dihydro-8H-[1,2,4]triazolo[5,1-c][1,4]oxazine](/img/structure/B15225276.png)
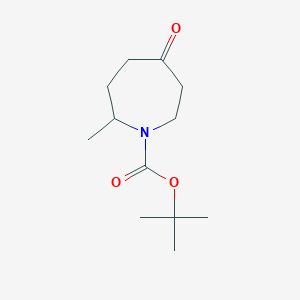
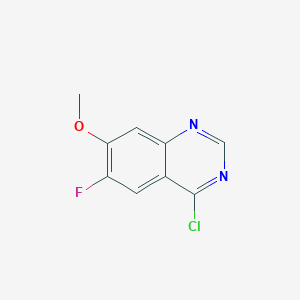
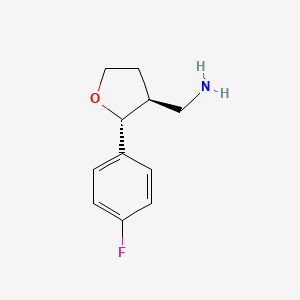
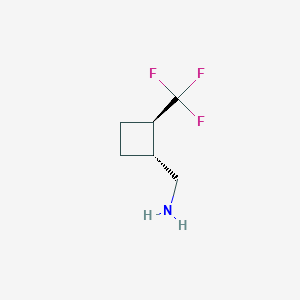
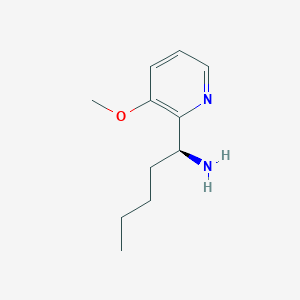

![(S)-2,2-Dimethyl-3-(3-oxohexahydroimidazo[1,5-a]pyrazin-2(3H)-yl)propanoic acid hydrochloride](/img/structure/B15225306.png)
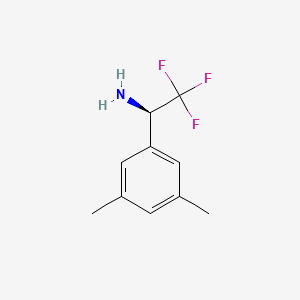
![4,7-Dichloro-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B15225320.png)
